molecular formula C19H16N2O2S B2950638 N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide CAS No. 868376-82-3

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide

Cat. No.: B2950638
CAS No.: 868376-82-3
M. Wt: 336.41
InChI Key: MFBONNBNAKLECR-VXPUYCOJSA-N
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Description

N-[(2Z)-4-Methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide is a benzothiazole-derived compound characterized by a Z-configuration imine group, a methoxy substituent at position 4, and a propargyl (prop-2-yn-1-yl) group at position 3 of the benzothiazole ring.

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-4-11-21-17-15(23-3)9-6-10-16(17)24-19(21)20-18(22)14-8-5-7-13(2)12-14/h1,5-10,12H,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBONNBNAKLECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and specific solvents can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the benzothiazole ring can produce dihydrobenzothiazole derivatives .

Scientific Research Applications

N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to certain enzymes, inhibiting their activity. The prop-2-yn-1-yl group can also interact with other molecules, modulating their function. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Moiety

  • N-(4-Methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide (): Replacing the 3-methyl group with a 4-nitro substituent introduces a strong electron-withdrawing group, altering electronic properties.
  • N-(2,3-Dihydro-1H-inden-2-yl)-4-fluorobenzamide (B5) (): Fluorine substitution at position 4 increases polarity and metabolic stability.

Core Heterocycle Modifications

  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ():
    Replacing the benzothiazole ring with a dihydrothiazole system simplifies the heterocycle, reducing aromaticity. The phenyl group at position 4 increases steric bulk compared to the propargyl group in the target compound, which may hinder interactions in catalytic or biological systems. Bond lengths (e.g., S1–C3: 1.739 Å) and angles (e.g., S1–C1–N1: 125.57°) are consistent with sulfur-containing heterocycles, suggesting similar geometric stability .
  • N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) (): The thiadiazole core lacks the fused benzene ring of benzothiazole, reducing π-conjugation. The acryloyl group introduces a conjugated enone system, enhancing UV absorption properties—a feature absent in the target compound .

Functional Group Impact on Reactivity

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
    The N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization. In contrast, the benzothiazole core of the target compound may act as a tridentate ligand (via sulfur, imine nitrogen, and methoxy oxygen), offering distinct coordination modes .
  • Propargyl vs. Halogen Substituents ():
    The propargyl group in the target compound enables click chemistry (e.g., azide-alkyne cycloaddition), whereas halogenated analogs (B5–B8) are more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Structural and Spectral Data Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Notable Spectral Data (IR, NMR)
Target Compound Benzothiazole 4-OCH₃, 3-propynyl, 3-CH₃ N/A Expected C=O stretch ~1680 cm⁻¹
4g () Thiadiazole 3-CH₃, acryloyl 200 C=O stretches: 1690, 1638 cm⁻¹
B5 () Indenyl 4-F N/A Fluorine coupling in ¹⁹F NMR
(Z)-N-[3-(2-Methoxyphenyl)... () Dihydrothiazole 2-OCH₃, 4-phenyl N/A S–C bond: 1.739 Å (X-ray)

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